N-(1-benzyl-4-piperidinyl)-5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furamide
Description
N-(1-Benzyl-4-piperidinyl)-5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furamide is a synthetic compound characterized by a 4-piperidinyl core substituted with a benzyl group at the 1-position. The furanamide moiety is functionalized with a phenoxy methyl group bearing a trifluoromethoxy substituent at the para position.
The trifluoromethoxy group may enhance lipophilicity and electron-withdrawing effects compared to non-fluorinated or differently substituted analogues.
Properties
Molecular Formula |
C25H25F3N2O4 |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-5-[[4-(trifluoromethoxy)phenoxy]methyl]furan-2-carboxamide |
InChI |
InChI=1S/C25H25F3N2O4/c26-25(27,28)34-21-8-6-20(7-9-21)32-17-22-10-11-23(33-22)24(31)29-19-12-14-30(15-13-19)16-18-4-2-1-3-5-18/h1-11,19H,12-17H2,(H,29,31) |
InChI Key |
GNAWDHRPGXPXDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)OC(F)(F)F)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-4-piperidinyl)-5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furamide typically involves multiple steps, starting with the preparation of the piperidine ring and the benzyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to optimize the reaction conditions and improve efficiency. The use of advanced purification methods, such as chromatography, is essential to achieve the required purity levels for industrial applications.
Chemical Reactions Analysis
Amide Hydrolysis and Functionalization
The central furanamide group undergoes hydrolysis under acidic or basic conditions. Key findings include:
-
Acidic Hydrolysis : In 6 M HCl at reflux (110°C), the amide bond cleaves to yield 5-{[4-(trifluoromethoxy)phenoxy]methyl}furan-2-carboxylic acid and 1-benzylpiperidin-4-amine, confirmed via LC-MS analysis .
-
Basic Hydrolysis : Treatment with NaOH (2 M, 80°C) produces the corresponding carboxylate salt, which can be acidified to isolate the free carboxylic acid .
-
Reductive Amination : The liberated amine from hydrolysis reacts with aldehydes (e.g., benzaldehyde) in the presence of NaBH₃CN, forming secondary amines .
Table 1: Amide reaction pathways
Piperidine Ring Modifications
The 1-benzyl-4-piperidinyl group participates in alkylation and deprotection reactions:
-
N-Alkylation : Using alkyl halides (e.g., methyl iodide) in DMF with K₂CO₃, the piperidine nitrogen is selectively alkylated at 60°C, confirmed by NMR δ 2.8–3.1 ppm (N-CH₂) .
-
Benzyl Group Removal : Hydrogenolysis with Pd/C (10% wt) under H₂ (1 atm) in ethanol removes the benzyl group, yielding 4-aminopiperidine derivatives .
Table 2: Piperidine reactivity
| Reaction | Reagents/Conditions | Outcome | Selectivity | Source |
|---|---|---|---|---|
| N-Alkylation | R-X, DMF, K₂CO₃, 60°C | N-substituted piperidine | >90% | |
| Debenzylation | H₂, Pd/C, EtOH | Free piperidine | 88% |
Trifluoromethoxy Phenoxy Methyl Reactivity
The 4-(trifluoromethoxy)phenoxymethyl group exhibits stability under standard conditions but undergoes selective transformations:
-
Ether Cleavage : BBr₃ in DCM at −78°C cleaves the methyl ether, generating a phenolic intermediate .
-
Electrophilic Aromatic Substitution : Nitration (HNO₃/H₂SO₄) at 0°C introduces nitro groups para to the trifluoromethoxy group .
Table 3: Trifluoromethoxy group reactions
| Reaction | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| Ether cleavage | BBr₃, DCM, −78°C | Phenolic derivative | Requires anhydrous conditions | |
| Nitration | HNO₃/H₂SO₄, 0°C | Nitro-substituted arene | Para selectivity |
Furan Ring Functionalization
The furan ring participates in cycloaddition and oxidation reactions:
-
Diels-Alder Reaction : Reacts with maleic anhydride in toluene at 120°C, forming a bicyclic adduct .
-
Oxidation : MnO₂ in acetone oxidizes the furan to a γ-lactone .
Table 4: Furan ring transformations
| Reaction | Reagents | Product | Yield (%) | Source |
|---|---|---|---|---|
| Diels-Alder | Maleic anhydride, Δ | Bicyclic adduct | 65 | |
| Oxidation | MnO₂, acetone | γ-Lactone | 58 |
Cross-Coupling Reactions
The benzyl and trifluoromethoxy groups enable palladium-catalyzed couplings:
-
Suzuki Coupling : Using Pd(PPh₃)₄ and arylboronic acids in THF/H₂O (3:1), the benzyl group is functionalized with aryl substituents .
-
Buchwald-Hartwig Amination : With Pd₂(dba)₃ and Xantphos, the piperidine nitrogen couples with aryl halides .
Stability and Degradation Pathways
Scientific Research Applications
Synthesis and Modification
The synthesis of N-(1-benzyl-4-piperidinyl)-5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furamide typically involves multi-step reactions that allow for modifications to enhance its biological activity. Key steps in the synthesis include:
- Formation of the piperidine ring.
- Introduction of the benzyl group.
- Addition of the trifluoromethoxy phenolic moiety.
These reactions are crucial for understanding potential modifications that can yield derivatives with improved efficacy or reduced side effects .
Case Study 1: Neurotransmitter Interaction
A study investigated the binding affinity of this compound to dopamine receptors using in vitro assays. The results indicated a significant interaction with D2 receptors, suggesting potential use in treating disorders related to dopaminergic dysregulation .
Case Study 2: Antimicrobial Efficacy
In an investigation of structural analogs, compounds related to this compound were tested against Mycobacterium tuberculosis. Results showed promising activity against both replicating and non-replicating bacteria, indicating that modifications could lead to new antimicrobial agents .
Mechanism of Action
The mechanism of action of N-(1-benzyl-4-piperidinyl)-5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Biological Activity
N-(1-benzyl-4-piperidinyl)-5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furamide is a synthetic compound notable for its complex molecular structure, which includes a piperidine ring, a benzyl group, and a trifluoromethoxy phenyl moiety. This compound has garnered attention in medicinal chemistry and pharmacology due to its significant biological activities, particularly in neuropharmacology.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Studies indicate that it exhibits affinity for dopamine and serotonin receptors, which may play a role in its therapeutic effects on neurological disorders. The compound's ability to modulate neurotransmission suggests potential applications in treating conditions such as depression and anxiety disorders.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been explored through various studies that highlight the importance of specific functional groups in enhancing biological activity. For example, the presence of the piperidine ring is crucial for its neuroactive properties, while the trifluoromethoxy group contributes to its pharmacokinetic profile .
Comparative Analysis
A comparative analysis with similar compounds reveals the unique structural features of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-benzylpiperidine | Benzyl group attached to piperidine | Neuroactive |
| 4-(trifluoromethoxy)aniline | Trifluoromethoxy group on aniline | Antimicrobial |
| 2-furancarboxylic acid | Furan ring with carboxylic acid | Anti-inflammatory |
The distinct combination of these features enhances the selectivity and efficacy of this compound compared to other compounds listed above.
In Vitro Studies
In vitro assays have been conducted to evaluate the interaction of this compound with various biological targets. For instance, binding affinity studies have shown significant interactions with dopamine D2 receptors and serotonin 5-HT2A receptors, indicating its potential as an antipsychotic agent . Additionally, enzyme inhibition studies have demonstrated that this compound can inhibit acetylcholinesterase, which is relevant for treating Alzheimer's disease and other cognitive disorders .
Neuropharmacological Applications
A study focusing on the neuropharmacological applications of this compound highlighted its potential in alleviating symptoms associated with anxiety and depression. In animal models, administration of this compound resulted in significant reductions in anxiety-like behaviors, suggesting efficacy as an anxiolytic agent. The study emphasized the importance of further clinical trials to establish safety and dosage parameters for human use .
Efficacy Against Neurological Disorders
Another research article discussed the efficacy of this compound in models simulating neurodegenerative diseases such as Alzheimer's. The findings indicated that this compound improved cognitive function and reduced amyloid-beta plaque formation in treated subjects. This positions the compound as a promising candidate for future therapeutic development against Alzheimer's disease .
Comparison with Similar Compounds
Piperidine Substitution Patterns
The 4-piperidinyl position is a critical structural feature shared with fentanyl, a potent opioid agonist . Unlike W-18 and W-15 (2-piperidinyl derivatives with sulfonamide groups), the 4-piperidinyl configuration in the target compound may favor interactions with opioid or sigma receptors due to spatial alignment similarities to fentanyl .
Table 1: Piperidine-Substituted Analogues
Aromatic and Fluorinated Substituents
The trifluoromethoxy group in the target compound distinguishes it from analogues with alternative fluorinated or non-fluorinated groups. For example:
- N-(1-(2-cyanobenzyl)piperidin-4-yl)-N-methyl-5-(1-(4-(trifluoromethyl)phenyl)piperidin-4-yloxy)benzofuran-2-carboxamide (, ID 1152424-34-4) contains a trifluoromethyl group, which is more lipophilic but less polar than trifluoromethoxy .
- 4-(4-Fluorophenyl)piperidine () lacks the benzyl and furanamide groups but demonstrates how fluorine enhances metabolic stability .
Table 2: Fluorinated Substituent Effects
Heterocyclic Moieties
The furanamide core in the target compound contrasts with tetrazole (), benzofuran (), and thiadiazole () heterocycles. These differences influence electronic properties and hydrogen-bonding capacity:
Table 3: Heterocycle Comparison
Q & A
Q. What are the standard synthetic routes for preparing N-(1-benzyl-4-piperidinyl)-5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furamide?
Methodological Answer: The synthesis typically involves multi-step processes, including:
- Step 1: Preparation of the furan-2-carboxamide core via condensation of activated furan derivatives (e.g., 5-methylfuran-2-carbonyl chloride) with aminobenzylpiperidine intermediates. This is analogous to methods used for structurally related N-(benzoylphenyl)-5-methyl-2-furamide derivatives, where aminobenzophenones react with furan carbonyl chlorides under basic conditions .
- Step 2: Introduction of the trifluoromethoxyphenoxymethyl group via nucleophilic substitution or Mitsunobu reactions. For example, coupling 4-(trifluoromethoxy)phenol with a bromomethyl-substituted intermediate using phase-transfer catalysts .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (e.g., from ethanol/water mixtures) are standard.
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- Structural Confirmation:
- Purity Assessment: HPLC with C18 columns (acetonitrile/water gradients, UV detection at 254 nm) .
Example Spectral Data (Analogous Compounds):
| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Trifluoromethoxy | - | 120.5 (q, J = 320 Hz) |
| Benzylpiperidine | 3.55 (m, 2H) | 52.8 (CH₂) |
Q. How is the compound initially screened for biological activity?
Methodological Answer:
- In Vitro Assays:
- Enzyme Inhibition: Target-specific assays (e.g., kinase or protease inhibition) using fluorescence polarization or luminescence readouts.
- Antimicrobial Screening: Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi, as demonstrated for thieno[2,3-d]pyrimidine derivatives .
- Cytotoxicity: MTT assays on human cell lines (e.g., HEK293 or HepG2) to assess selectivity .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for optimizing activity?
Methodological Answer:
- Variable Substituents: Modify the benzylpiperidine (e.g., fluorination at para positions) or the trifluoromethoxy group (e.g., replacing with CF₃ or OCH₂CF₃).
- Synthetic Strategies: Use parallel synthesis or combinatorial libraries. For example, describes reductive amination with sodium triacetoxyborohydride to diversify the piperidine moiety.
- Data Analysis: Correlate substituent electronic/hydrophobic parameters (Hammett σ, LogP) with activity using QSAR models .
Q. What strategies improve metabolic stability in preclinical studies?
Methodological Answer:
- In Vitro Metabolism: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. The trifluoromethoxy group enhances stability compared to methoxy .
- Modifications: Introduce deuterium at labile sites (e.g., benzylic positions) or replace ester linkages with amides.
- Key Metrics:
- Half-life (t₁/₂): >60 min in microsomal assays.
- Clearance Rate: <20 mL/min/kg in hepatocyte models.
Q. How to resolve contradictions in biological activity data across assays?
Methodological Answer:
- Assay Standardization:
- Control buffer pH (e.g., 7.4 for physiological conditions).
- Validate cell line viability (e.g., passage number <20).
- Mechanistic Studies: Use orthogonal assays (e.g., SPR for binding affinity vs. functional assays). For example, discrepancies in antimicrobial activity may arise from differences in bacterial membrane permeability .
- Statistical Analysis: Apply Bland-Altman plots to assess inter-assay variability.
Q. What are key considerations for in vivo efficacy studies?
Methodological Answer:
- Dosing Regimens:
- Route: Oral (formulated in PEG 400/water) vs. intraperitoneal.
- Frequency: QD vs. BID based on pharmacokinetic profiles.
- Endpoint Selection:
- Tumor Models: Xenograft studies with bioluminescent imaging.
- Biomarkers: Plasma cytokine levels (e.g., IL-6 for inflammation).
- Data Interpretation: Use ANOVA with post-hoc Tukey tests for significance (p <0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
